N-(3-fluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O2S/c20-13-5-4-6-14(11-13)21-16(26)12-28-19-23-22-17-18(27)24(9-10-25(17)19)15-7-2-1-3-8-15/h1-11H,12H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODNKPWSBLKTHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC(=CC=C4)F)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazolopyrazine core: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the fluorophenyl group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with a suitable nucleophile.
Attachment of the acetamide group: This is usually done through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding assays.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are critical for certain biological processes. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of their function.
Comparison with Similar Compounds
Compound G802-0032 ()
- Structure : N-(3-chloro-4-methoxyphenyl)-2-{[7-(3-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide
- Key Differences :
- Replaces the target’s 3-fluorophenyl with a 3-chloro-4-methoxyphenyl group on the acetamide.
- Retains the 3-fluorophenyl group on the triazolo-pyrazine core.
- The methoxy group could introduce hydrogen-bonding interactions .
Compound 11 ()
- Structure: 2-(4’-tolylsulfonyl)-3-(4’-chlorophenyl)-5-phenyl-7-thioxo-8-trifluoroacetylpyrazolo[4,3-e][1,2,4]triazino[1,2-a][1,2,4]triazin-9,10-dione
- Key Differences: Features a fused pyrazolo-triazino-triazine system instead of a triazolo-pyrazine. Includes a sulfonyl group and trifluoroacetyl substituent.
- Impact : The expanded heterocyclic system and sulfonyl group may enhance rigidity and target selectivity, while the trifluoroacetyl group improves metabolic resistance .
Pyrrolo-Triazolo-Pyrazine Derivatives (Patent Compounds)
N-((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(4-cyanophenyl)acetamide ()
- Key Differences: Incorporates a pyrrolo-triazolo-pyrazine core fused with a cyclopentyl group. Substitutes the acetamide with a 4-cyanophenyl moiety.
- Impact: The cyanophenyl group’s strong electron-withdrawing nature may enhance binding to polar active sites, while the cyclopentyl group introduces conformational constraints .
Dimethyl-carbamic acid (1R,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl ester ()
- Key Differences :
- Replaces the acetamide with a dimethyl-carbamate ester.
- Includes an ethyl group on the cyclopentyl ring.
- Impact : The carbamate ester may reduce metabolic hydrolysis compared to acetamide, while the ethyl group could modulate steric interactions .
Fluorinated Triazolo-Pyrazine Derivatives
N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]acetamide ()
- Key Differences :
- Substitutes the phenyl group with a trifluoromethyl-triazolo-pyrazine core.
- Incorporates a trifluorophenyl-substituted butan-2-yl chain.
- Impact : The trifluoromethyl group enhances electronegativity and may improve target engagement, while the extended alkyl chain could influence solubility .
Structural and Pharmacokinetic Trends
Table 1: Key Properties of Comparable Compounds
*Calculated based on analogous structures.
Biological Activity
N-(3-fluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Fluorophenyl group : Enhances lipophilicity and alters biological interactions.
- Triazolopyrazine core : Known for various biological activities.
- Sulfanyl acetamide linkage : May influence the compound's reactivity and binding properties.
| Property | Value |
|---|---|
| IUPAC Name | N-(3-fluorophenyl)-2-{[8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide |
| Molecular Formula | C20H16FN5O3S |
| Molecular Weight | 409.4 g/mol |
| CAS Number | 1242962-25-9 |
The biological activity of N-(3-fluorophenyl)-2-{[8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide primarily involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors that play crucial roles in various biochemical pathways.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It might interact with receptors affecting cellular signaling pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of this compound against various pathogens. It has demonstrated significant activity against several bacterial strains and fungi.
Case Study Findings:
- Bacterial Inhibition : The compound showed moderate to high inhibition against Escherichia coli and Staphylococcus aureus.
- Fungal Activity : Effective against Candida albicans, with minimum inhibitory concentrations (MIC) reported in the range of 6.25–12.50 mg/mL.
Structure-Activity Relationship (SAR)
The presence of the fluorine atom in the phenyl group is believed to enhance the compound's biological properties by improving its binding affinity to target sites compared to non-fluorinated analogs. Studies suggest that modifications to the triazolopyrazine core can lead to variations in potency and selectivity.
Summary of Research Findings
| Study Reference | Biological Activity | Observations |
|---|---|---|
| Study 1 | Antibacterial | MIC values between 6.25–12.50 mg/mL against E. coli and S. aureus |
| Study 2 | Antifungal | Effective against C. albicans, showing promising results in vitro |
| Study 3 | Enzyme Inhibition | Potential inhibition of key metabolic enzymes; further studies required |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
